N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine
Description
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine is a bicyclic amine derivative featuring a 1,2-oxazole ring substituted with a cyclopropyl group at the 5-position and a cyclopropanamine moiety linked via a methyl group at the 3-position.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-7(1)10-5-9(12-13-10)6-11-8-3-4-8/h5,7-8,11H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPXHVTNMFVGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)CNC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method includes the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds, leading to the formation of the oxazole ring . The cyclopropanamine group can then be introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.
Chemical Reactions Analysis
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The oxazole ring and cyclopropanamine moiety can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with two analogs: N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-thienylmethyl)cyclopropanamine and N-[(2-Nitrophenyl)methyl]cyclopropanamine . Key differences lie in the heterocyclic systems and substituents, which influence physicochemical properties and reactivity.
Physicochemical and Toxicological Insights
- N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-thienylmethyl)cyclopropanamine: The 1,2,4-oxadiazole ring enhances metabolic stability compared to 1,2-oxazole due to stronger resistance to enzymatic degradation . No toxicity data are provided, but the sulfur atom in thienyl could pose oxidative stress risks.
- Limited hazard data are available, though its stability under recommended storage conditions suggests moderate handling safety .
Biological Activity
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug development.
Molecular Structure
- Molecular Formula : C10H14N2O
- Molecular Weight : 178.23 g/mol
- IUPAC Name : this compound
Structural Representation
The compound features a cyclopropyl group attached to an oxazole ring, which contributes to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as receptors and enzymes. The oxazole moiety is known for its ability to modulate enzyme activity and receptor binding, which can lead to various pharmacological effects.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- CNS Activity : Research indicates that compounds containing oxazole rings often exhibit neuroactive properties. In one study, this compound demonstrated significant binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders .
- Antitumor Activity : A patent application highlighted the use of similar compounds as reversible covalent inhibitors for cancer treatment. The oxazole group is believed to enhance the selectivity and potency against tumor cells .
- Anti-inflammatory Effects : Preliminary data suggest that the compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammatory responses, making it a candidate for further investigation in autoimmune diseases .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-Methyl-1,2-oxazol-3-yl)-N,N'-dimethylurea | Structure | Anticancer |
| 1-(Cyclopropanesulfonyl)-4-(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane | Structure | CNS effects |
Applications in Medicinal Chemistry
This compound has potential applications in various therapeutic areas:
- Drug Development : The compound serves as a scaffold for designing new drugs targeting CNS disorders and cancer.
- Biological Research : It can be utilized in studies exploring the interactions of cyclopropane and oxazole-containing compounds with biological systems.
- Synthetic Chemistry : The compound may act as an intermediate in synthesizing more complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
